molecular formula C16H24N2O3 B2793100 METHYL (2S)-2-{[(3-METHYLBUTYL)CARBAMOYL]AMINO}-3-PHENYLPROPANOATE CAS No. 1173662-88-8

METHYL (2S)-2-{[(3-METHYLBUTYL)CARBAMOYL]AMINO}-3-PHENYLPROPANOATE

Cat. No.: B2793100
CAS No.: 1173662-88-8
M. Wt: 292.379
InChI Key: QMCPDSHIRMVEGL-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-(3-methylbutylcarbamoylamino)-3-phenylpropanoate is a complex organic compound with a unique structure that includes a phenyl group, a carbamoylamino group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2S)-2-{[(3-METHYLBUTYL)CARBAMOYL]AMINO}-3-PHENYLPROPANOATE typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of a phenylalanine derivative with a carbamoyl chloride, followed by esterification with methanol under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control of reaction parameters, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(3-methylbutylcarbamoylamino)-3-phenylpropanoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the carbamoylamino group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl (2S)-2-(3-methylbutylcarbamoylamino)-3-phenylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL (2S)-2-{[(3-METHYLBUTYL)CARBAMOYL]AMINO}-3-PHENYLPROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoylamino group can form hydrogen bonds with active site residues, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-(3-methylbutylcarbamoylamino)-3-phenylpropanoate: shares structural similarities with other amino acid derivatives, such as N-carbamoylphenylalanine and N-carbamoyltyrosine.

    N-carbamoylphenylalanine: Similar in structure but lacks the ester group.

    N-carbamoyltyrosine: Contains a hydroxyl group on the phenyl ring, which can alter its reactivity and interactions.

Properties

IUPAC Name

methyl (2S)-2-(3-methylbutylcarbamoylamino)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-12(2)9-10-17-16(20)18-14(15(19)21-3)11-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H2,17,18,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCPDSHIRMVEGL-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)NC(CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCNC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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